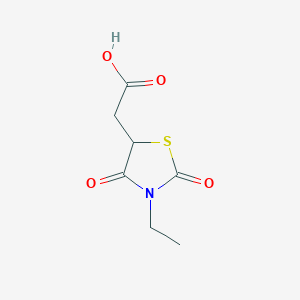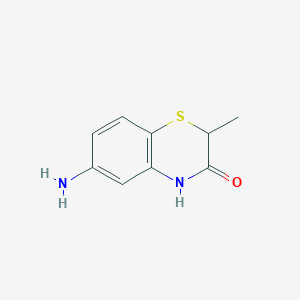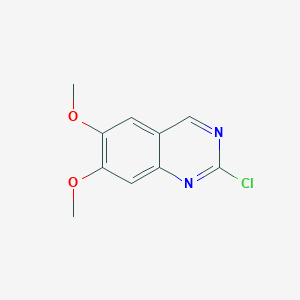![molecular formula C25H24N4O3S B184956 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione CAS No. 82627-73-4](/img/structure/B184956.png)
1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione, also known as MBMIT, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific research fields. MBMIT is a thione derivative of imidazolidine with two imine groups and two methoxyphenyl groups attached to the nitrogen atoms.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione is not well understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It has been proposed that this compound may interact with DNA and RNA, leading to the inhibition of transcription and translation. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have antioxidant properties, which may contribute to its anticancer activity. In addition, this compound has been found to have anti-inflammatory effects, with studies showing its ability to reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione in lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. Additionally, this compound has shown promising results in various scientific research fields, making it a potentially useful tool for researchers. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not well understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione. One area of interest is its potential use as an anticancer agent, with further studies needed to determine its effectiveness in vivo. Additionally, research on the mechanism of action of this compound is needed to better understand its biological activity. Another area of future research is the development of new synthesis methods for this compound, which may improve its yield and purity. Finally, research on the potential use of this compound as a catalyst for various chemical reactions could lead to the development of new synthetic methods and materials.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione involves the reaction of 1,3-dimethylimidazolidine-2-thione with 4-methoxybenzaldehyde and ammonium acetate in the presence of acetic acid. The reaction is carried out under reflux for several hours, followed by the addition of hydrochloric acid to precipitate the product. The resulting this compound is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as a corrosion inhibitor, with research showing its effectiveness in protecting metal surfaces from corrosion. Additionally, this compound has been explored as a catalyst for various chemical reactions, including the synthesis of benzimidazoles and the oxidation of alcohols.
Propriétés
Numéro CAS |
82627-73-4 |
|---|---|
Formule moléculaire |
C25H24N4O3S |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione |
InChI |
InChI=1S/C25H24N4O3S/c1-28-23(26-17-5-11-20(30-2)12-6-17)24(27-18-7-13-21(31-3)14-8-18)29(25(28)33)19-9-15-22(32-4)16-10-19/h5-16H,1-4H3 |
Clé InChI |
ZFHNLUYENHZKDV-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=CC=C(C=C2)OC)C(=NC3=CC=C(C=C3)OC)N(C1=S)C4=CC=C(C=C4)OC |
SMILES canonique |
CN1C(=NC2=CC=C(C=C2)OC)C(=NC3=CC=C(C=C3)OC)N(C1=S)C4=CC=C(C=C4)OC |
Autres numéros CAS |
82627-73-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



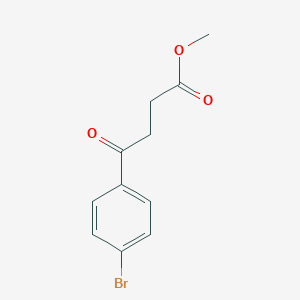
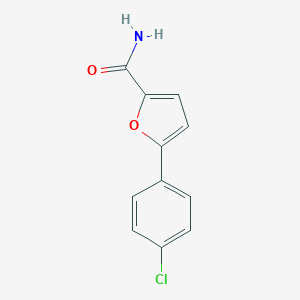
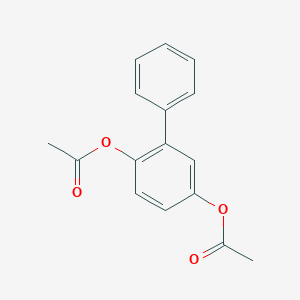
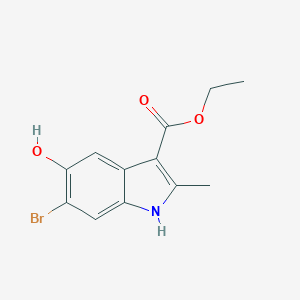


![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)
![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)

